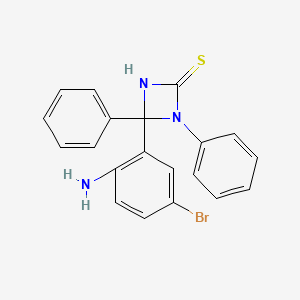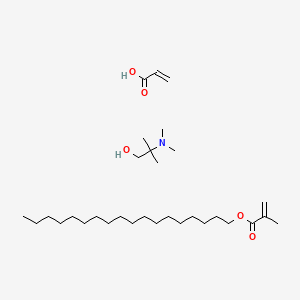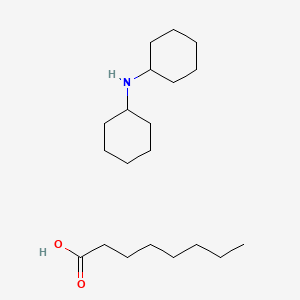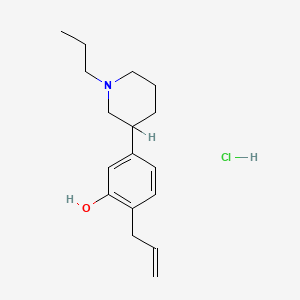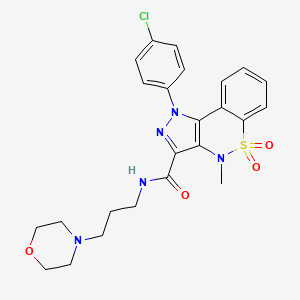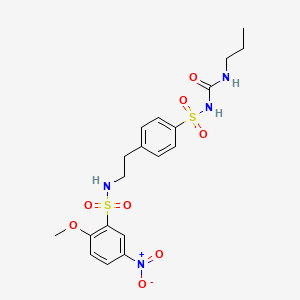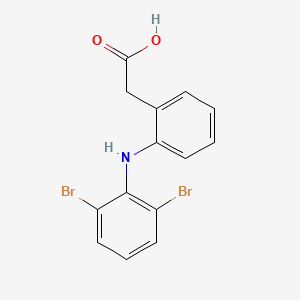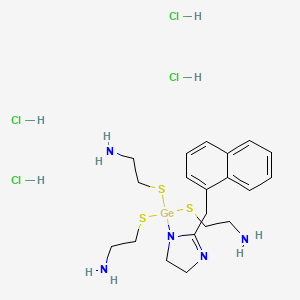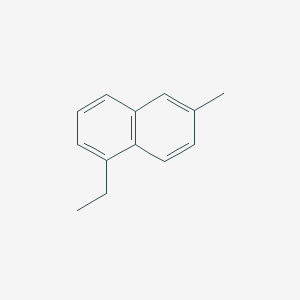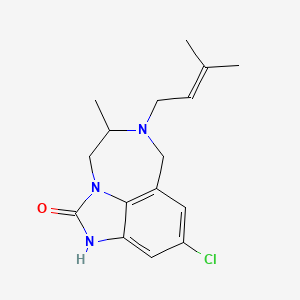
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-chloro- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants. This compound, with its unique structure, may exhibit distinct pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such complex compounds typically involves multiple steps, including the formation of the imidazo ring and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo ring through cyclization of appropriate precursors.
Functional Group Interconversions: Introduction of the methyl, butenyl, and chloro groups through various organic reactions such as alkylation, halogenation, and reduction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and butenyl groups.
Reduction: Reduction reactions may be used to modify the imidazo ring or other functional groups.
Substitution: Halogenation and other substitution reactions can introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to dehalogenated or hydrogenated products.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its potential effects on biological systems, including its interaction with enzymes, receptors, and other biomolecules.
Medicine
Medicinally, benzodiazepine derivatives are often explored for their potential as anxiolytics, sedatives, and anticonvulsants. This compound may exhibit similar properties and could be investigated for therapeutic applications.
Industry
In industry, such compounds may be used in the development of pharmaceuticals, agrochemicals, or as intermediates in chemical synthesis.
作用機序
The mechanism of action of benzodiazepine derivatives typically involves interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The specific molecular targets and pathways for this compound would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
The unique structural features of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, such as the specific substitutions and ring structure, may confer distinct pharmacological properties compared to other benzodiazepines. These differences could be explored through comparative studies to identify any unique therapeutic benefits or mechanisms of action.
特性
CAS番号 |
257891-58-0 |
|---|---|
分子式 |
C16H20ClN3O |
分子量 |
305.80 g/mol |
IUPAC名 |
6-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C16H20ClN3O/c1-10(2)4-5-19-9-12-6-13(17)7-14-15(12)20(8-11(19)3)16(21)18-14/h4,6-7,11H,5,8-9H2,1-3H3,(H,18,21) |
InChIキー |
FRCNLKVXRALXMC-UHFFFAOYSA-N |
正規SMILES |
CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



